molecular formula C19H26FN5O B5943467 (4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5943467
M. Wt: 359.4 g/mol
InChI Key: HUFLLGTWFFUMGF-UHFFFAOYSA-N
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Description

(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperazine moiety, and a pyrazolone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reagents used in these reactions include various alkylating agents, fluorinating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, piperazine moiety, and pyrazolone core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(2-piperazin-1-ylethyliminomethyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O/c1-2-3-18-17(14-22-10-13-24-11-8-21-9-12-24)19(26)25(23-18)16-6-4-15(20)5-7-16/h4-7,14,21,23H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFLLGTWFFUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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